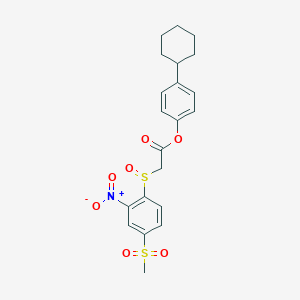
4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. The compound’s molecular formula is C21H23NO7S2, and it has a molecular weight of 465.54.
Preparation Methods
The synthesis of 4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE involves several steps, typically starting with the preparation of the core phenyl and cyclohexyl groups. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the sulfinyl and acetate groups. Industrial production methods may involve large-scale reactions under controlled conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it has shown potential as an antimicrobial and anti-inflammatory agent. Industrial applications include its use in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses .
Comparison with Similar Compounds
Similar compounds include 2-(4-methylsulfonylphenyl) indole derivatives and 2-(4-(methylsulfonyl) phenyl) benzimidazoles. These compounds also exhibit antimicrobial and anti-inflammatory activities but differ in their chemical structures and specific biological effects. 4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE is unique due to its specific combination of functional groups, which may contribute to its distinct properties and applications .
Properties
IUPAC Name |
(4-cyclohexylphenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7S2/c1-31(27,28)18-11-12-20(19(13-18)22(24)25)30(26)14-21(23)29-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-13,15H,2-6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEMCIQMXPKAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)S(=O)CC(=O)OC2=CC=C(C=C2)C3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
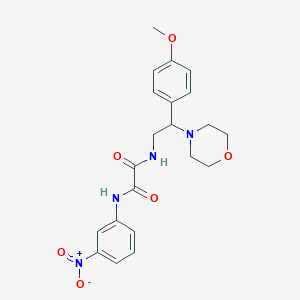
![(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one](/img/structure/B2906318.png)

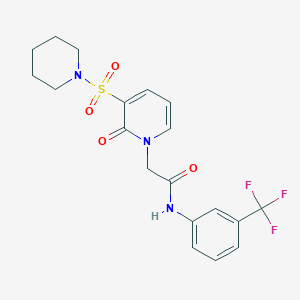
![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2906323.png)
![N-{[1,1'-biphenyl]-2-yl}-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2906324.png)
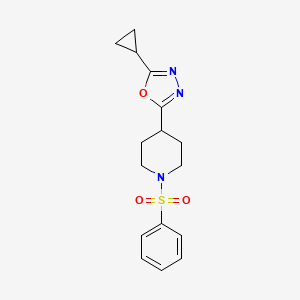
![methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate](/img/structure/B2906328.png)
![3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2906329.png)
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906330.png)


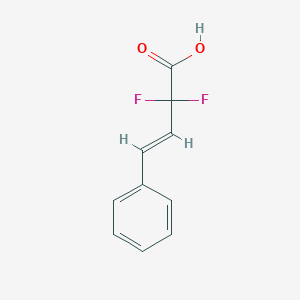
![4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2906340.png)
